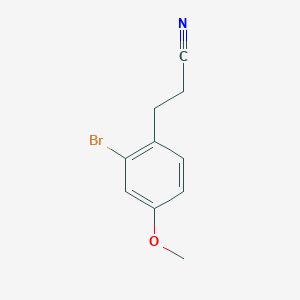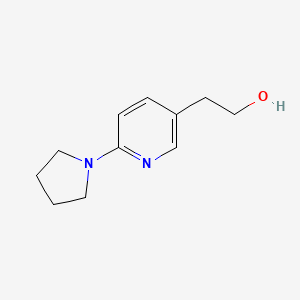
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, influencing their activity. The ethan-1-ol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol.
Pyridine derivatives: Compounds like 2-pyridinol and 3-iodopyridine are structurally related to the pyridine ring in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine and pyridine rings with an ethan-1-ol group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-8-5-10-3-4-11(12-9-10)13-6-1-2-7-13/h3-4,9,14H,1-2,5-8H2 |
InChI 键 |
ZSKJNIVRXLQRHR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


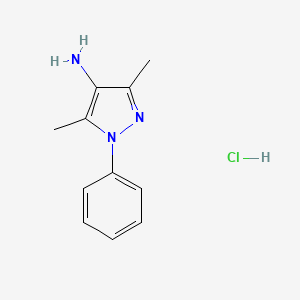
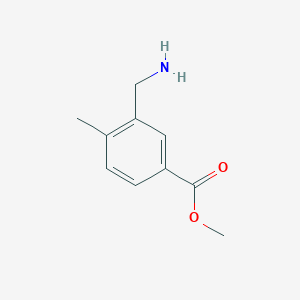
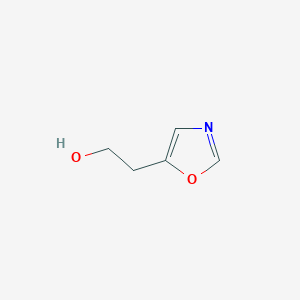


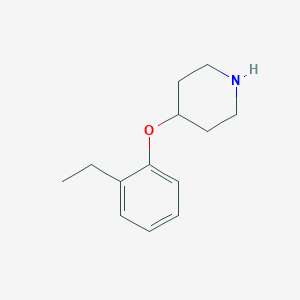

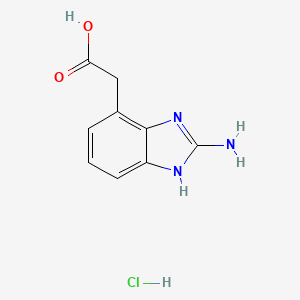
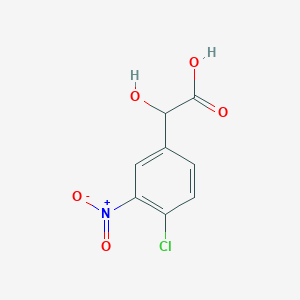


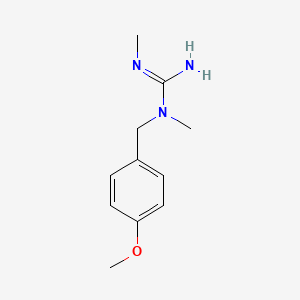
![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
